Product packaging for 2-(1H-Indazol-3-yl)-N-methylethanamine(Cat. No.:)

2-(1H-Indazol-3-yl)-N-methylethanamine

Cat. No.: B11914023
M. Wt: 175.23 g/mol
InChI Key: LWKLWLBGGZVDEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(1H-Indazol-3-yl)-N-methylethanamine (CAS Number: 1503028-16-7) is an indazole-based research chemical with the molecular formula C 10 H 13 N 3 and a molecular weight of 175.23 g/mol . The indazole scaffold is a significant heterocyclic structure in medicinal chemistry, known for its broad spectrum of pharmacological activities and presence in several approved drugs and clinical candidates . The core 1H-indazole structure is a privileged pharmacophore in drug discovery. Indazole derivatives are recognized for their versatile biological activities and have been incorporated into therapeutics targeting various pathways . For instance, indazole-based drugs such as Pazopanib (a multi-kinase inhibitor), Entrectinib (a TRK inhibitor), and Niraparib (a PARP inhibitor) highlight the scaffold's importance in oncology . The 1H-indazole-3-amine moiety, related to this compound's structure, is known to act as an effective hinge-binding fragment in kinase inhibitors . This compound is supplied exclusively for research applications, such as in medicinal chemistry and pharmacological profiling . Researchers can utilize it as a building block for the synthesis of novel derivatives or as a reference standard in bioactivity screening studies . The structural features of the indazole nucleus make it a valuable template for investigating new physiologically active agents . Handling Precautions: Please refer to the Safety Data Sheet for comprehensive handling and hazard information. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N3 B11914023 2-(1H-Indazol-3-yl)-N-methylethanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

2-(2H-indazol-3-yl)-N-methylethanamine

InChI

InChI=1S/C10H13N3/c1-11-7-6-10-8-4-2-3-5-9(8)12-13-10/h2-5,11H,6-7H2,1H3,(H,12,13)

InChI Key

LWKLWLBGGZVDEU-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=C2C=CC=CC2=NN1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for Indazole Core Construction and Functionalization

The indazole ring system is a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov Consequently, a variety of methods for its synthesis and derivatization have been developed.

A prominent and efficient method for constructing the indazole ring is through a [3+2] dipolar cycloaddition reaction. This approach often involves the reaction of a 1,3-dipole with a dipolarophile.

One such strategy employs the reaction of arynes with diazo compounds or sydnones. nih.govacs.orgorganic-chemistry.orgnih.govacs.org The in-situ generation of arynes from precursors like o-(trimethylsilyl)aryl triflates under mild conditions makes this a versatile method. organic-chemistry.orgacs.org The reaction with diazo compounds can lead to a variety of substituted indazoles. organic-chemistry.orgacs.org When diazo compounds with dicarbonyl groups are used, a subsequent acyl migration can occur, yielding 1-acyl or 1-alkoxycarbonyl indazoles. organic-chemistry.org

Similarly, the [3+2] cycloaddition of sydnones with arynes provides a rapid and efficient route to 2H-indazoles in good to excellent yields under mild conditions. nih.govacs.orgnih.gov This reaction is presumed to proceed through an initial cycloaddition to form a bicyclic adduct, which then undergoes a retro-[4+2] reaction to extrude carbon dioxide and form the stable aromatic indazole ring. acs.orgnih.gov A key advantage of this method is the high regioselectivity, often producing 2H-indazoles with no contamination from the 1H-isomers. acs.orgnih.gov

Table 1: Examples of [3+2] Cycloaddition for Indazole Synthesis

Dipole Dipolarophile Precursor Product Type Reference
Diazo Compounds o-(trimethylsilyl)aryl triflates 1H-Indazoles organic-chemistry.orgacs.org
Sydnones o-(trimethylsilyl)aryl triflates 2H-Indazoles nih.govacs.orgnih.gov

Transition-metal catalysis is a cornerstone of modern organic synthesis and plays a crucial role in the functionalization of the indazole scaffold. nih.govnitk.ac.inresearchgate.netresearchgate.net These methods allow for the introduction of a wide array of substituents onto the indazole ring with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for C-C and C-N bond formation in the synthesis of complex organic molecules, including indazole derivatives. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound (like an arylboronic acid) with a halide or triflate in the presence of a palladium catalyst, is a highly effective method for the C-arylation of indazoles. nih.govnih.gov This reaction is tolerant of a broad range of functional groups and can be used to introduce aryl substituents at various positions of the indazole ring. nih.govnih.gov For instance, the C-3 functionalization of 1H-indazole can be achieved through the Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazole with organoboronic acids. mdpi.com Similarly, C7-arylated 1H-indazoles can be synthesized from the corresponding 7-bromo-1H-indazoles. nih.gov The efficiency of these reactions often depends on the choice of palladium catalyst, ligands, and reaction conditions. researchgate.net

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for Indazole Arylation

Indazole Substrate Coupling Partner Position of Arylation Reference
3-Iodo-1H-indazole Organoboronic acids C-3 mdpi.com
7-Bromo-4-sulfonamido-1H-indazoles Aryl boronic acids C-7 nih.gov
2H-Indazoles Aryl bromides C-3 researchgate.net

Copper-catalyzed cross-coupling reactions are particularly useful for the formation of C-N bonds, specifically for the arylation of amino groups. nih.govrsc.orgresearchgate.netrsc.orgnih.gov In the context of indazole chemistry, Cu(II)-catalyzed cross-coupling of aminoindazoles with aryl boronic acids has been successfully employed to synthesize (arylamino)indazoles. nih.govrsc.org This methodology provides a direct route to N-arylated aminoindazoles, which are important intermediates for the synthesis of more complex heterocyclic systems. nih.govrsc.org The N¹-selective arylation of 3-aminoindazoles using copper catalysis with aryl bromides as coupling partners has also been reported, highlighting the regioselectivity achievable with these methods. researchgate.net

The control of regioselectivity is a critical aspect of synthesizing substituted indazoles, as the biological activity can be highly dependent on the substitution pattern. Various strategies have been developed to achieve regioselective synthesis.

For instance, a one-pot, three-component synthesis of substituted 2H-indazoles from 2-nitroarylaldehydes, alkynes, and primary amines can be achieved with high regioselectivity using a CuBr/Zn(OTf)₂ catalyst system. rsc.org This method exclusively yields the 2N-substituted product. rsc.org

The N-alkylation of the indazole ring is another area where regioselectivity is crucial, as it can lead to either N-1 or N-2 alkylated products. The outcome is often influenced by the substituents on the indazole ring, the nature of the alkylating agent, and the reaction conditions (base and solvent). beilstein-journals.orgnih.govnih.govbeilstein-journals.org For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can favor N-1 alkylation for certain C-3 substituted indazoles. beilstein-journals.orgnih.gov Conversely, specific substituents at the C-7 position can direct the alkylation to the N-2 position. beilstein-journals.orgnih.gov

Transition-Metal Catalyzed Coupling Reactions for Indazole Derivatization

Exploration of Indazole Tautomerism and its Implications in Synthetic Pathways

Indazole exists in different tautomeric forms, primarily the 1H- and 2H-tautomers. nih.govnih.gov The relative stability of these tautomers can significantly influence the outcome of synthetic reactions, particularly N-alkylation and other substitutions on the indazole ring. nih.govwuxibiology.com

The 1H-indazole is generally the more thermodynamically stable and predominant form. nih.govchemicalbook.com Theoretical calculations have shown that the 1H-tautomer is more stable than the 2H-tautomer by a few kcal/mol. wuxibiology.comchemicalbook.com However, the energy difference can be influenced by substituents on the indazole ring and the solvent used. wuxibiology.comresearchgate.net

The tautomerism has direct implications for synthetic pathways. For instance, in N-alkylation reactions, the alkyl group can attach to either the N1 or N2 position, leading to a mixture of regioisomers. The regioselectivity of such reactions is governed by the relative stability of the tautomers and the reaction conditions. wuxibiology.com For example, while N1 alkylation might seem favored due to the higher stability of the 1H-tautomer, the reaction can proceed through the less stable 2H-tautomer, leading to N2-alkylated products. wuxibiology.com

The formation of 3H-indazoles is also possible, typically through [3+2] cycloaddition reactions of benzynes with diazo compounds, though they often rearrange to the more stable 1H-indazoles. orgsyn.org

The table below highlights the key aspects of indazole tautomerism in synthesis:

TautomerRelative StabilityImplication in Synthesis
1H-Indazole Generally more stableOften the major starting tautomer in reactions.
2H-Indazole Less stableCan be the reactive species in certain reactions, leading to N2-substituted products.
3H-Indazole Generally unstableCan be formed as an intermediate, often rearranging to the 1H-tautomer.

Understanding and controlling the tautomeric equilibrium is therefore crucial for achieving desired regioselectivity in the synthesis of indazole derivatives, including 2-(1H-Indazol-3-yl)-N-methylethanamine.

Computational and Theoretical Investigations of Indazole Ethanamine Systems

Quantum Chemical Analysis of Electronic and Structural Properties

Quantum chemical analyses, which are fundamental to understanding a molecule's behavior at the electronic level, have been extensively applied to various indazole structures. nih.govresearchgate.net These studies typically elucidate geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) for Geometry Optimization

For many organic molecules, Density Functional Theory (DFT) is a primary method for determining the most stable three-dimensional structure (geometry optimization). This process calculates bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For various indazole derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G, have been successfully employed to predict their geometries. nih.gov However, specific optimized coordinates and structural parameters for 2-(1H-Indazol-3-yl)-N-methylethanamine are not present in the current body of published research.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Charge Transfer

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO indicates the molecule's stability; a larger gap suggests higher stability and lower reactivity. researchgate.net This analysis is a standard component of computational studies on novel indazole compounds, helping to explain their electronic behavior. nih.gov Without specific DFT calculations for this compound, its HOMO-LUMO gap and charge transfer characteristics remain undetermined.

Calculation of Mulliken Charges and Molecular Electrostatic Potential (MEP)

Mulliken charge analysis distributes the total charge of a molecule among its constituent atoms, offering a view of the partial charges. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. researchgate.net These calculations are vital for understanding where a molecule is likely to interact with other species. For many substituted indazoles, MEP maps have been generated to predict reactive sites. researchgate.net This specific information is not available for this compound.

Molecular Dynamics Simulations and Conformational Studies

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into conformational flexibility and intermolecular interactions.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

MD simulations can reveal how molecules interact with each other or with a target protein, identifying key interactions like hydrogen bonds and π-π stacking. The indazole ring, being an aromatic system, is capable of engaging in π-π stacking, while the amine group can act as a hydrogen bond donor or acceptor. frontiersin.orgmdpi.com Studies on related heterocyclic systems often use MD to understand these binding mechanisms. frontiersin.org However, no simulation data has been published that specifically characterizes these interactions for this compound.

Conformational Analysis to Identify Stable Structures

Conformational analysis is used to identify the different spatial arrangements (conformers) of a molecule and their relative stabilities. For a flexible molecule like this compound, which has a rotatable ethylamine (B1201723) side chain, multiple low-energy conformations could exist. Identifying these stable structures is essential for understanding its biological activity and physical properties. This type of detailed conformational study has not yet been reported for this compound.

In Silico Approaches for Ligand-Target Interaction Modeling

In silico methodologies are critical for the rational design and development of novel therapeutic agents. For indazole-containing compounds, these approaches have been instrumental in identifying and refining potential drug candidates by simulating their interactions with biological targets. Molecular docking and binding free energy calculations are two of the most powerful and widely used techniques in this domain. They allow for a detailed examination of ligand-protein complexes, providing data that is often difficult to obtain through experimental methods alone.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is extensively used to forecast the binding mode and affinity of small molecules, such as indazole derivatives, to the active site of a protein.

Research on various indazole scaffolds has demonstrated their potential as inhibitors of several key protein targets, including protein kinases, which are crucial in cancer therapy. For instance, computational studies on indazole derivatives targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, have revealed significant binding affinities. biotech-asia.org In one such study, newly designed indazole scaffolds exhibited favorable interactions with VEGFR-2 enzymes (PDB IDs: 4AGD and 4AG8). biotech-asia.org

The docking scores, which are a measure of the binding affinity, for several indazole compounds against VEGFR-2 have been reported to be in a significant range, often comparable to or even better than native ligands like sunitinib (B231) and axitinib (B1684631). biotech-asia.org For example, against the 4AGD receptor, indazole derivatives have shown binding energies ranging from -6.88 to -6.99 kcal/mol. biotech-asia.org Similarly, against the 4AG8 receptor, docking scores for other indazole compounds were found to be significant. biotech-asia.org

The power of molecular docking lies in its ability to visualize the specific interactions between the ligand and the protein's active site residues. These interactions are predominantly hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, a potent indazole derivative was found to form four conventional hydrogen bonds with the amino acid residues Glu828, Ile856, Lys826, and Arg833 within the VEGFR-2 active site. biotech-asia.org Furthermore, π-π stacking interactions with residues like Trp827 are also crucial for stabilizing the ligand-protein complex. biotech-asia.org

Similarly, in studies of indazole analogs targeting the 5-HT2A serotonin (B10506) receptor, docking simulations have suggested that the high potency of certain derivatives may be due to specific interactions, such as halogen bonding with a phenylalanine residue (Phe234) in the orthosteric pocket. nih.gov

The following table summarizes representative molecular docking data for various indazole derivatives against different protein targets, illustrating the binding affinities and key interacting residues.

Compound ClassProtein Target (PDB ID)Docking Score (kcal/mol)Key Interacting Amino Acid Residues
Indazole ScaffoldsVEGFR-2 (4AGD)-6.99Glu828, Ile856, Lys826, Arg833, Trp827
Indazole ScaffoldsVEGFR-2 (4AG8)-7.39Not specified
Indazole AnalogsSAH/MTAN (1JYS)-10.25ASP197, PHE151, GLU172, ILE152, MET173
Azaindazole DerivativesPBR-286.37LEU43, GLN109, ILE141, LYS140, PHE23, LEU30
Azaindazole DerivativesMDM2-p53-359.20GLN72, HIS73
Indazole Analogs5-HT2ARNot specifiedPhe234

This table is a representation of data found in the cited literature for various indazole derivatives and may not represent the specific compound this compound.

While molecular docking provides a rapid assessment of binding affinity, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer a more refined calculation of the binding free energy of a ligand to a protein. This method combines the molecular mechanics energies with continuum solvation models to provide a more accurate estimation of the binding affinity.

The MM/GBSA approach has been successfully applied to various heterocyclic compounds to validate docking results and to gain a deeper understanding of the energetic contributions to binding. nih.gov The binding free energy (ΔGbind) is calculated by considering the energies of the complex, the receptor, and the ligand, and it includes terms for van der Waals energy, electrostatic energy, and solvation free energy.

For instance, in a study of pyrido fused imidazo[4,5-c]quinoline derivatives targeting PI3K, MM-GBSA calculations were used to rescore the docking poses and eliminate false positives. nih.gov This approach provides a more detailed breakdown of the energy components that drive the binding process.

The following table outlines the typical energy components calculated in an MM/GBSA analysis, which would be applicable to the study of indazole-ethanamine systems.

Energy ComponentDescription
ΔGbindThe total binding free energy of the ligand-protein complex.
ΔEvdWThe change in van der Waals energy upon binding.
ΔEelecThe change in electrostatic energy upon binding.
ΔGsolvThe change in solvation free energy, composed of polar and non-polar contributions.
ΔGpolarThe polar contribution to the solvation free energy, often calculated using the Generalized Born (GB) model.
ΔGnonpolarThe non-polar contribution to the solvation free energy, typically calculated from the solvent-accessible surface area (SASA).

This table describes the general components of MM/GBSA calculations and does not represent specific data for the titular compound.

Mechanistic Insights into Biological Activity and Structure Activity Relationships Sar

Modulation of Receptor Systems

The indazole core is a privileged scaffold in medicinal chemistry, known to interact with various receptor families.

The serotonin (B10506) system, with its numerous receptor subtypes, is a primary target for therapeutic agents aimed at treating a wide range of neuropsychiatric disorders. The indazole structure is found in some compounds that target this system; for example, Granisetron (B54018) is an indazole-based 5-HT3 receptor antagonist used to manage chemotherapy-induced nausea and vomiting.

While the indazole scaffold is known to be a viable pharmacophore for serotonin receptor ligands, specific binding affinity and functional activity data for 2-(1H-Indazol-3-yl)-N-methylethanamine at the 5-HT2A, 5-HT2B, and 5-HT2C receptors are not detailed in the available research literature.

The interaction of ligands with 5-HT2 family receptors initiates intracellular signaling cascades. These pathways are critical for mediating the physiological and behavioral effects associated with receptor activation. For instance, both 5-HT2A and 5-HT2C receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn results in the production of inositol (B14025) phosphates and diacylglycerol, ultimately mobilizing intracellular calcium and activating protein kinase C. Chronic blockade of these receptors can paradoxically lead to their down-regulation, an atypical property for GPCRs.

The indazole scaffold is a prominent structural feature in a large class of synthetic cannabinoid receptor agonists (SCRAs). These compounds are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) by potently activating cannabinoid type 1 (CB1) and type 2 (CB2) receptors. The CB1 receptor is primarily responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is mainly involved in immune function.

Structure-activity relationship (SAR) studies reveal that modifications to the indazole core and its substituents have a profound impact on receptor affinity and efficacy. Key structural elements that influence activity include:

Substitution at the 1-position: An alkyl substituent at this position is a common feature in many potent indazole-based SCRAs.

Group at the 3-position: The 3-carboxamide moiety is crucial for binding, with different amide substituents modulating potency and selectivity.

Core Halogenation: The addition of halogen atoms (e.g., fluorine, chlorine, bromine) to the indazole ring can alter binding affinity and potency, with 5-fluoro analogs often showing low EC50 values.

Table 1: Structure-Activity Relationships of Indazole-Based Cannabinoid Receptor Modulators
Structural ModificationImpact on CB Receptor ActivityExample Compound ClassSource
Alkyl group at N1 positionConsidered important for potent agonist activity.AB-CHMINACA
L-valinamide or L-tert-leucinamide at C3-carboxamideGenerally confers high potency at CB1 and CB2 receptors. tert-Leucine derivatives are often more potent.AB-FUBINACA, ADB-FUBINACA
Fluorination at 5-position of indazole coreOften results in analogs with very low EC50 values, indicating high potency.5F-MDMB-PINACA
Bioisosteric replacement of coreReplacing the indazole core with other heterocycles (e.g., pyrazole) is a strategy to create novel modulators.NESS038C6

Serotonin Receptor (5-HT) Ligand Activity

Enzyme Inhibition Profiles

Beyond receptor modulation, the indazole heterocycle serves as a core scaffold for various enzyme inhibitors, particularly in the domain of oncology.

Cyclin-dependent kinases are a family of enzymes that are fundamental to the regulation of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The CDK4/6-RB1 axis, in particular, is a critical checkpoint controlling the transition from the G1 to the S phase of the cell cycle.

The 1H-indazole-3-amine structure has been identified as an effective "hinge-binding" fragment, a key interaction mode for many kinase inhibitors. This suggests that indazole derivatives have the potential to be developed as CDK inhibitors. For instance, selective inhibitors of CDK4 and CDK6, such as Palbociclib, have demonstrated significant antitumor activity by inducing G1 cell cycle arrest. Research into other indazole derivatives has shown that they can induce apoptosis and affect the cell cycle in cancer cell lines, though the precise kinase targets are not always fully elucidated. While the broader class of indazole derivatives shows promise in this area, specific inhibitory activity of this compound against CDK1, CDK2, or CDK4 has not been documented in the reviewed literature.

Glycogen Synthase Kinase-3 (GSK-3) and Rho-associated protein kinase (ROCK) Inhibition

Glycogen Synthase Kinase-3 (GSK-3) Inhibition:

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that is constitutively active in cells and plays a role in various cellular processes, including metabolism, cell division, and survival. nih.govnih.gov It exists in two isoforms, GSK-3α and GSK-3β, which share high homology in their catalytic domains. nih.gov Aberrant GSK-3 activity has been implicated in a range of pathologies, including neurological and psychiatric disorders like Alzheimer's disease, bipolar disorder, and depression. nih.gov Consequently, the development of GSK-3 inhibitors has become an important area of research. nih.govfrontiersin.orgwiley-vch.de

Indazole-based compounds have been explored as GSK-3 inhibitors. nih.gov The interest in these inhibitors stems from the potential to modulate signaling pathways where GSK-3 is a key regulator. nih.govfrontiersin.org For instance, lithium, a known treatment for bipolar disorder, inhibits GSK-3β activity. nih.gov

Rho-associated protein kinase (ROCK) Inhibition:

The Rho/ROCK pathway is crucial in regulating vascular tone, inflammation, and endothelial function. nih.gov Inhibition of ROCK has shown therapeutic potential in cardiovascular diseases. nih.govnih.gov ROCK inhibitors can lead to the relaxation of arterial smooth muscle and vasodilation. nih.govsigmaaldrich.com While specific data on the direct inhibition of ROCK by this compound is not available in the provided search results, the broader class of indazole-containing molecules has been investigated for various kinase inhibitory activities.

Table 1: Overview of Kinase Inhibition

Kinase Role Implication of Inhibition
GSK-3 Regulates metabolism, cell survival, and neuronal function. nih.govnih.gov Potential therapeutic for neurological and mood disorders. nih.govfrontiersin.orgwiley-vch.de
ROCK Regulates vascular tone and inflammation. nih.gov Potential therapeutic for cardiovascular diseases. nih.govnih.gov

Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Dual Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan degradation. nih.govnih.govnih.govnih.gov This pathway is a significant mechanism of immune suppression, often exploited by cancer cells to evade the immune system. nih.govplos.org IDO1 is broadly expressed in various tissues and is upregulated by inflammatory stimuli, while TDO is predominantly found in the liver and brain. nih.govtocris.com

The inhibition of both IDO1 and TDO is a promising strategy in cancer immunotherapy. nih.gov By blocking these enzymes, the depletion of tryptophan and the production of immunosuppressive kynurenine metabolites are reduced, which can help restore T-cell function and enhance anti-tumor immunity. nih.gov Several inhibitors targeting IDO1 or both IDO1 and TDO have been developed and are under investigation. nih.govuu.nluniupo.itscilit.com

Table 3: Characteristics of IDO1 and TDO

Enzyme Location Function in Disease
IDO1 Widely expressed in tissues like the lung, placenta, and inflammatory lesions. nih.gov Upregulated in many cancers, leading to immune suppression. nih.govplos.org
TDO Predominantly expressed in the liver and brain. nih.govtocris.com Contributes to immune suppression in some tumors and may be involved in neurodegenerative diseases. nih.govtocris.com

Cellular Pathway Modulation

Effects on Cell Cycle Progression and Apoptosis Induction

The regulation of the cell cycle and the induction of apoptosis are critical processes in controlling cell proliferation and eliminating damaged or cancerous cells. Some indazole derivatives have been shown to induce apoptosis in cancer cells. semanticscholar.orgnih.gov For instance, certain novel indazole-based compounds have been found to enhance TRAIL-induced apoptosis in hepatocellular carcinoma cells. nih.gov

The mechanism of apoptosis induction can involve various cellular pathways. One study on an oleanolic derivative demonstrated the induction of G2/M phase arrest and apoptosis in breast cancer cells. nih.gov Another study on 1H-indazole-3-amine derivatives showed that they could induce apoptosis in a dose-dependent manner. semanticscholar.org

Influence on P53/MDM2 Pathway

The p53 tumor suppressor protein plays a crucial role in preventing cancer development by regulating the cell cycle, DNA repair, and apoptosis. nih.gov The activity of p53 is tightly controlled by its negative regulator, mouse double minute 2 homolog (MDM2). nih.govnih.gov The interaction between p53 and MDM2 is a key target for cancer therapy, as inhibiting this interaction can reactivate p53 and lead to tumor cell death. nih.govnih.gov

Research has shown that certain 1H-indazole-3-amine derivatives can up-regulate the expression of p53 while reducing the expression of MDM2, thereby disrupting the balance and inducing apoptosis in cancer cells. semanticscholar.org

Regulation of Inflammatory Mediator Pathways

Inflammation is a complex biological response involving various cells and signaling molecules. nih.gov Inflammatory mediators, such as prostaglandins (B1171923) and cytokines, play a central role in this process. nih.gov The inhibition of pathways that produce these mediators is a common strategy for anti-inflammatory therapies. nih.govnih.gov

As discussed, the inhibition of COX enzymes reduces the production of prostaglandins, which are key inflammatory mediators. nih.govnih.gov Furthermore, the IDO1 pathway is closely linked to inflammation, as IDO1 expression is induced by inflammatory cytokines like IFN-γ. nih.gov By modulating these pathways, compounds can exert anti-inflammatory effects.

Table 4: Cellular Pathway Modulation by Indazole-Related Compounds

Pathway Effect
Cell Cycle & Apoptosis Induction of cell cycle arrest and apoptosis. semanticscholar.orgnih.gov
P53/MDM2 Upregulation of p53 and downregulation of MDM2. semanticscholar.org
Inflammatory Mediators Inhibition of prostaglandin (B15479496) synthesis via COX inhibition and modulation of the IDO1 pathway. nih.govnih.gov

Structural Determinants of Biological Efficacy and Selectivity

Impact of Indazole Ring Substitutions on Target Binding

Substitutions on the indazole ring are a critical determinant of binding affinity and selectivity for various protein targets, particularly kinases. Research on indazole derivatives as kinase inhibitors has shown that the type and position of substituents can dramatically alter inhibitory potency. nih.gov

For instance, in the development of inhibitors for Glycogen Synthase Kinase-3 (GSK-3), substitutions at the 5-position of the indazole ring were found to be important for high potency. Methoxy-substituted compounds demonstrated significantly higher activity compared to those with a methyl group at the same position, indicating a role for electron-donating groups in enhancing target engagement. nih.gov Similarly, in the pursuit of Aurora kinase inhibitors, substitutions at the C5 or C6 position with moieties like phenyl urea (B33335) or benzylamine (B48309) resulted in potent compounds with IC₅₀ values under 1 µM. nih.gov

The nature of the substituent also governs selectivity. In a series of 3,6-disubstituted indazoles designed as hepcidin (B1576463) production inhibitors, various groups were tested at the 6-position, leading to the optimization of a lead compound. nih.gov Likewise, for vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, the presence of hydrophobic groups such as alkyls or halogens was found to decrease potency compared to methoxy (B1213986) derivatives. nih.gov This highlights that even subtle changes to the indazole core can lead to significant differences in biological activity, allowing for the fine-tuning of a compound's properties for a specific target.

Table 1: Effect of Indazole Ring Substitution on Kinase Inhibition nih.gov
Compound SeriesTarget KinasePosition of SubstitutionSubstituentBiological Activity (IC₅₀)
1H-indazole-3-carboxamideGSK-3β5MethylLower Activity
1H-indazole-3-carboxamideGSK-3β5Methoxy0.35 µM
Indazole AmideAurora A5/6Phenyl Urea< 1 µM
Indazole-pyrimidineVEGFR-2N/A (General)HalogenDecreased Potency
Indazole-pyrimidineVEGFR-2N/A (General)MethoxyIncreased Potency

Role of the Ethanamine Side Chain in Modulating Pharmacological Profile

The ethanamine side chain, as seen in this compound, is a key pharmacophoric element that significantly influences the pharmacological profile. Its length, flexibility, and terminal amine group are crucial for interacting with target proteins and modulating properties like potency and selectivity.

In a series of indazole derivatives developed as 5-HT₂C receptor agonists, the structure of the aminoalkyl side chain was systematically explored. ebi.ac.uk The parent compound, a 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivative, was modified to introduce a methyl group on the ethylamine (B1201723) chain, creating a (S)-1-methylethylamine side chain. This modification resulted in compound YM348, which exhibited high agonistic activity (EC₅₀ = 1.0 nM) and excellent selectivity over 5-HT₂A receptors. ebi.ac.uk This demonstrates that even small alkyl additions to the side chain can enhance potency and fine-tune receptor subtype selectivity.

Furthermore, the nature of the linker between the indazole core and other parts of the molecule is critical. In a study of indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers, the specific orientation of the amide linker was found to be essential for activity. An indazole-3-carboxamide derivative potently inhibited calcium influx, whereas its reverse amide isomer was completely inactive. nih.gov This underscores the strict spatial and electronic requirements of the side chain's connection to the indazole scaffold for effective biological interaction. Optimization of an indazole amide lead for Rho-kinase (ROCK1) inhibition also showed that modifications to the side chain and substitutions on the indazole ring were critical for improving pharmacokinetic properties like oral bioavailability. nih.gov

Scaffold Hopping and Molecular Hybridization Strategies in Indazole Design

Advanced medicinal chemistry strategies such as scaffold hopping and molecular hybridization are frequently employed to discover novel indazole-based compounds with improved properties. nih.govniper.gov.in

Scaffold Hopping involves replacing the central indazole core with a structurally different but functionally equivalent scaffold to generate new chemical entities, often with improved properties or a different patent status. nih.gov A notable example involved hopping from an indole (B1671886) core to an indazole framework to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. rsc.org This strategy successfully converted a selective MCL-1 inhibitor into a family of indazole-3-acylsulfonamides with potent dual activity. Similarly, new glucagon (B607659) receptor (GCGR) antagonists were discovered by using a scaffold hopping approach based on known leads, resulting in potent compounds with excellent pharmacokinetic profiles. nih.gov

Molecular Hybridization combines distinct pharmacophoric elements from two or more known bioactive molecules into a single new hybrid compound. mdpi.com This technique was used to create novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). By using structural overlays of two existing drugs, efavirenz (B1671121) and capravirine, researchers designed a new series of indazole-based NNRTIs that incorporated key features from both parent molecules, leading to compounds with excellent metabolic stability and resilience against viral mutations. nih.gov Another example is the design of antitumor agents by hybridizing the 1H-indazole-3-amine structure with other moieties, which led to the discovery of a compound that induced apoptosis in leukemia cells. nih.gov These strategies showcase the versatility of the indazole scaffold as a foundation for rational drug design.

Future Perspectives in Indazole Based Research

Rational Design of Novel Indazole Analogs with Enhanced Specificity and Potency

The rational design of new indazole analogs is a key strategy to improve their therapeutic index. This approach involves the targeted modification of the indazole core to enhance its binding affinity and selectivity for specific biological targets while minimizing off-target effects.

One successful strategy involves the use of molecular hybridization, where structural features from different pharmacophores are combined to create a new molecule with improved properties. nih.gov For instance, researchers have designed and synthesized novel 3-amino-4-ethynyl indazole derivatives as Bcr-Abl kinase inhibitors by incorporating key structural features of ponatinib. nih.gov This approach led to compounds with potent activity against wild-type and imatinib-resistant Bcr-Abl, demonstrating the potential of rational design to overcome drug resistance. nih.gov

Another approach focuses on the strategic placement of substituents on the indazole ring to optimize interactions with the target protein. For example, the introduction of fluorine substituents in 1H-indazol-3-amine derivatives resulted in compounds with potent inhibitory activity against fibroblast growth factor receptor (FGFR). nih.gov Specifically, a compound with a 2,6-difluoro-3-methoxyphenyl group showed significantly improved antiproliferative effects in cancer cell lines. nih.gov

The table below showcases examples of rationally designed indazole analogs and their enhanced potencies.

Compound IDTargetModification StrategyResulting Potency (IC50)
9h Bcr-AblT315IIntroduction of ethynyl (B1212043) and diarylamide features4.6 nM
10c Bcr-AblWTIntroduction of ethynyl and diarylamide features25.8 nM
2a FGFR2Addition of 2,6-difluoro-3-methoxyphenyl residue2.0±0.8 nM
B31 TRKAG667CMolecular hybridization9.9 nM

Advanced Computational Approaches for Predictive Modeling of Biological Activity

Computational methods are becoming increasingly indispensable in the prediction of the biological activity of chemical compounds, offering a faster and more cost-effective alternative to traditional high-throughput screening. researchgate.netnih.gov These methods can be broadly categorized into ligand-based and structure-based approaches. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a prominent ligand-based method that establishes a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov This involves calculating molecular descriptors that encode the physicochemical properties of the molecules and then using statistical methods or machine learning algorithms to build a predictive model. researchgate.netnih.gov

Structure-based methods, on the other hand, utilize the three-dimensional structure of the target protein to predict how a ligand will bind. nih.gov Molecular docking and molecular dynamics simulations are powerful tools in this category that can provide insights into the binding mode and affinity of a compound. nih.gov These computational techniques have been successfully applied in the design of novel indazole derivatives. For instance, molecular docking studies helped to elucidate the binding mode of a potent Bcr-Abl kinase inhibitor, identifying it as a type II inhibitor. nih.gov

The following table summarizes various computational tools and their applications in drug discovery.

Computational MethodApplicationExample
QSAR Predicts biological activity based on chemical structureDevelopment of models to predict the anticancer activity of thiazolidine (B150603) derivatives. researchgate.net
Molecular Docking Predicts the binding orientation of a ligand to a proteinIdentification of the binding mode of novel BACE1 inhibitors. nih.gov
Molecular Dynamics Simulates the movement of atoms and molecules over timeStudying the conformational changes in a protein upon ligand binding. nih.gov
Machine Learning Develops predictive models from dataPredicting ADMET properties of drug candidates. nih.gov

Exploration of Undiscovered Biological Targets and Signaling Pathways

A significant area of future research for indazole-based compounds lies in the exploration of novel biological targets and signaling pathways. The versatility of the indazole scaffold allows for its application against a wide array of diseases, including cancer, by targeting various proteins. nih.govnih.gov

Recent research has identified novel indazole derivatives as potent inhibitors of Tropomyosin receptor kinase (TRK), a key player in the development of various cancers. nih.gov The discovery of second-generation TRK inhibitors with activity against resistance mutations highlights the potential of indazole-based compounds to address clinical challenges. nih.gov Furthermore, novel indazole derivatives have been discovered as agonists of Son of Sevenless 1 (SOS1), a protein involved in the activation of KRAS signaling, presenting a potential therapeutic strategy for modulating RAS-driven cancers. researchgate.net

The antiproliferative activity of newly synthesized indazole derivatives is often evaluated against a panel of human cancer cell lines to identify their potential as anticancer agents. nih.gov For example, one study found that a particular 1H-indazole-3-amine derivative exhibited a promising inhibitory effect against a chronic myeloid leukemia cell line. nih.gov

The table below lists some of the recently explored biological targets for indazole derivatives.

Biological TargetTherapeutic AreaExample Compound/Study
TRK Kinases CancerNovel indazole derivatives as second-generation TRK inhibitors. nih.gov
SOS1 CancerDiscovery of indazole derivatives as SOS1 agonists that activate KRAS signaling. researchgate.net
Bcr-Abl Kinase Chronic Myelogenous LeukemiaDesign of 3-amino-4-ethynyl indazole derivatives as potent inhibitors. nih.gov
FGFR CancerOptimization of 1H-indazol-3-amine derivatives as potent inhibitors. nih.gov

Development of Methodologies for Investigating Tautomeric Influence on Biological Interactions

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms, can significantly influence the biological activity of a drug. nih.govnih.gov In the case of indazoles, the two primary tautomers are the 1H- and 2H-forms. nih.gov While the 1H-tautomer is generally more stable, the 2H-tautomer can also be present and may interact differently with biological targets. nih.govmdpi.comresearchgate.net

Understanding the influence of tautomerism on biological interactions is crucial for drug design. frontiersin.org Various experimental techniques, such as Nuclear Magnetic Resonance (NMR), infrared (IR), and X-ray diffraction, are employed to study tautomeric equilibria. frontiersin.org These experimental methods are often complemented by computational studies, which can provide valuable insights into the relative stabilities of different tautomers. mdpi.com

For instance, computational studies on 1,5,6,7-tetrahydro-4H-indazol-4-ones have been used to determine the most stable tautomeric form, which was found to be consistent with experimental data. mdpi.com The development of new methodologies to accurately predict and measure tautomeric ratios in different environments will be critical for the rational design of indazole-based drugs with improved efficacy and selectivity. frontiersin.org

MethodDescriptionApplication in Tautomerism Research
Nuclear Magnetic Resonance (NMR) A spectroscopic technique used to observe local magnetic fields around atomic nuclei.Monitoring tautomeric equilibria in solution. frontiersin.org
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes.Characterizing the different tautomeric forms. frontiersin.org
X-ray Diffraction A technique used to determine the atomic and molecular structure of a crystal.Identifying the solid-state structure of a specific tautomer. frontiersin.org
Computational Chemistry Uses computer simulations to solve chemical problems.Calculating the relative energies and stabilities of tautomers. mdpi.com

Q & A

Q. What are the recommended synthetic methodologies for 2-(1H-Indazol-3-yl)-N-methylethanamine, and how can reaction yields be optimized?

The compound can be synthesized via reductive amination or the Eschweiler-Clarke reaction, where primary amines react with formaldehyde and a reducing agent (e.g., formic acid). For example, 2-(3,4-dimethoxyphenyl)-N-methylethanamine was prepared using the Eschweiler-Clarke method, yielding 66% after purification . Optimization involves pH control (e.g., adjusting to pH 14 post-reaction) and rigorous purification (e.g., recrystallization) to minimize impurities like residual starting materials. NMR spectroscopy is critical for assessing purity and structural confirmation .

Q. How should researchers handle conflicting analytical data (e.g., NMR, IR) during structural characterization?

Contradictions in spectral data may arise from impurities or stereochemical variations. For instance, NMR analysis of 2-(3,4-dimethoxyphenyl)-N-methylethanamine revealed ~8% contamination with the starting amine, necessitating iterative recrystallization . Cross-validate results using complementary techniques: IR for functional groups (e.g., C=O, NH stretches), mass spectrometry for molecular weight, and X-ray crystallography (via SHELX software) for absolute configuration .

Q. What safety protocols are essential for handling this compound in laboratory settings?

While specific GHS data for this compound is limited, analogous N-methylethanamine derivatives require:

  • Personal protective equipment (PPE): Lab coats, gloves, and eye protection.
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • Emergency measures: Flush eyes/skin with water for 15+ minutes upon contact; seek medical help for persistent irritation .

Advanced Research Questions

Q. What neuropharmacological mechanisms are hypothesized for this compound, and how can they be experimentally validated?

Structural analogs like N-methyltryptamine (NMT) exhibit psychedelic activity via serotonin receptor (5-HT) modulation . For this compound, in vitro binding assays (e.g., radioligand displacement studies) can assess affinity for 5-HT subtypes. Behavioral studies in rodent models (e.g., head-twitch response) may correlate receptor activation with psychoactive effects. Computational docking simulations (e.g., AutoDock Vina) can predict binding poses in receptor crystal structures .

Q. How do structural modifications (e.g., halogenation, alkyl chain extension) impact the compound’s bioactivity and metabolic stability?

Substituents at the indazole ring (e.g., 5-fluoro or bromo groups) may enhance lipophilicity and blood-brain barrier penetration, as seen in fluorinated cannabinoid analogs . Metabolic stability can be assessed via liver microsome assays, with LC-MS/MS quantifying parent compound degradation. For example, 5-fluoro derivatives of indazole carboxamides showed prolonged in vivo activity due to reduced CYP450 metabolism .

Q. What computational strategies are effective in predicting the crystallographic packing of this compound?

Density Functional Theory (DFT) calculations (e.g., Gaussian 09) can optimize molecular geometry, while Mercury software visualizes packing motifs. SHELXL refinement against X-ray data resolves hydrogen-bonding networks and π-π interactions, critical for stability prediction .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields or impurity profiles?

Variability often stems from incomplete purification or side reactions. Implement Quality-by-Design (QbD) principles:

  • Monitor reaction progress via TLC or HPLC .
  • Use Design of Experiments (DoE) to optimize parameters (e.g., temperature, solvent ratios).
  • Standardize purification (e.g., column chromatography with consistent stationary phases) .

Regulatory and Ethical Considerations

Q. What regulatory challenges apply to studying this compound in preclinical models?

The compound’s structural similarity to controlled tryptamines (e.g., DMT) may require DEA licensure for possession in the U.S. . Researchers must comply with the Controlled Substances Act and institutional animal care protocols (IACUC) for behavioral studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.